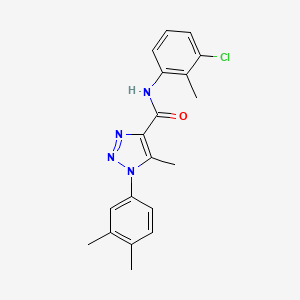

![molecular formula C21H15ClN2OS2 B2766017 5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 378189-51-6](/img/structure/B2766017.png)

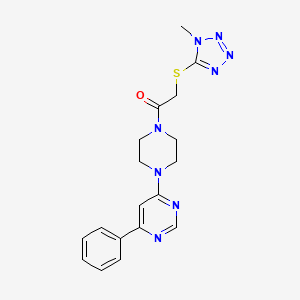

5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as Rivaroxaban . It is an anticoagulant and the first orally active direct factor Xa inhibitor . It is used for the prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery; prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation; treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE); to reduce risk of recurrent DVT and/or PE .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For example, complete conversion to Rivaroxaban was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in detail in the literature . The compound is synthesized through a series of reactions involving various reagents and solvents .Physical And Chemical Properties Analysis

The molecular formula of the compound is C19H18ClN3O5S and its molecular weight is 435.881 . More detailed physical and chemical properties can be found in the referenced sources .Scientific Research Applications

Anticancer Activity

Research into thiophene and thiazole derivatives, including compounds similar to "5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide," has demonstrated significant potential in anticancer applications. These compounds have been synthesized and tested for in vitro cytotoxicity against various cancer cell lines. For instance, thiophene-2-carboxamide derivatives have shown good inhibitory activity, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures, indicating their potential as effective anticancer agents (Atta & Abdel‐Latif, 2021). Moreover, novel series of thiazole-5-carboxamide derivatives have been developed and evaluated, with some showing significant activity against cancer cell lines such as A-549, Bel7402, and HCT-8 (Cai et al., 2016).

Antimicrobial Activity

Apart from anticancer properties, these compounds have also been investigated for their antimicrobial efficacy. A series of synthesized compounds, including thiazolidinone and thiophene derivatives, have been screened for in vitro antibacterial and antifungal activities against a variety of pathogens. The structural elucidation of these compounds through spectroscopic methods has laid the foundation for understanding their potential as antimicrobial agents, further contributing to the development of new therapeutic strategies against infectious diseases (Desai, Dodiya, & Shihora, 2011).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for their development as potential therapeutic agents. Various synthetic routes have been explored to create thiophene and thiazole derivatives, providing valuable insights into their chemical properties and biological activities. These efforts include the development of novel synthetic methodologies and the characterization of the molecular structures of the synthesized compounds, contributing to a deeper understanding of their potential applications in scientific research (Li-jua, 2015).

Future Directions

properties

IUPAC Name |

5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2OS2/c1-13-7-9-14(10-8-13)18-19(15-5-3-2-4-6-15)27-21(23-18)24-20(25)16-11-12-17(22)26-16/h2-12H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJDTAYAOOJINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

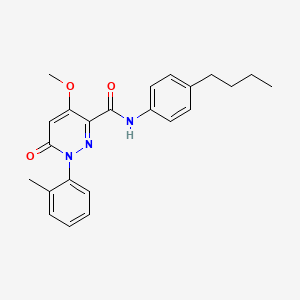

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765935.png)

![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)

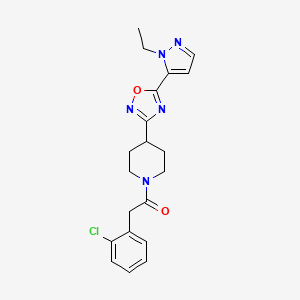

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

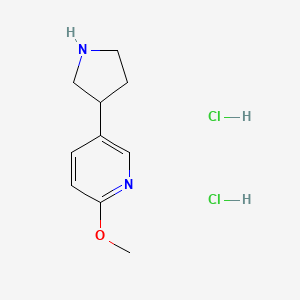

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)

![2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2765957.png)